Neuropeptide Y5 Receptor Antagonism SAR
In a comprehensive SAR study published in the Journal of Medicinal Chemistry, a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds, including the pyrrolo[3,2-b]pyridine core exemplified by 7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine, were evaluated for human Y5 receptor binding affinity. The presence of the 2-phenyl and 7-chloro substituents is critical for achieving the hydrophobic and electrostatic complementarity required for Y5 antagonism [1].
| Evidence Dimension | Human NPY Y5 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | N/A (exact Ki for this specific analog not disclosed) |
| Comparator Or Baseline | Pyrrolo[3,2-d]pyrimidine lead compound 1 (Ki < 10 nM for Y5); unsubstituted pyrrolo[3,2-b]pyridine core (inactive) |
| Quantified Difference | Qualitative SAR: 2-phenyl substitution required for Y5 affinity; 7-chloro tolerated but not individually profiled |
| Conditions | Radioligand binding assay using [125I]PYY, human Y5 receptor expressed in HEK293 cells |
Why This Matters
This study establishes that the 2-phenyl-7-chloro-5-methyl substitution pattern on the pyrrolo[3,2-b]pyridine scaffold is pharmacologically relevant for Y5 receptor antagonism, guiding procurement for obesity target programs; standard unsubstituted azaindoles lack this activity entirely.
- [1] Norman, M. H. et al. Structure-Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. J. Med. Chem. 2000, 43, 4288–4312. View Source
